Bromoform-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Bromoform-assisted Aqueous Free Radical Polymerisation

Specific Scientific Field: Polymer Chemistry

Methods of Application or Experimental Procedures: The method involves using bromoform (CHBr 3) to create block copolymers. In this study, N, N -dimethylacrylamide (DMA) and N -isopropylacrylamide (NIPAM) were used as exemplar monomers to synthesise PDMA- b -PNIPAM block copolymers of varying composition directly in water.

Results or Outcomes: This study demonstrates the potential for such a simple, inexpensive route to functional block copolymers.

Metal-Mediated Reactions of Bromoform

Specific Scientific Field: Organic Chemistry

Summary of the Application: The addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds has gathered interest from the synthetic community as it leads to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents.

Methods of Application or Experimental Procedures: The addition of bromoform to olefins in the presence of protic bases and a phase-transfer catalyst is well-established. The addition of bromoform mediated by metals provides an opportunity to construct various synthetic intermediates and understand the underlying mechanistic aspects.

Soil Organic Matter Studies

Specific Scientific Field: Soil Science

Summary of the Application: In recent years, the study of soil organic matter (SOM) using NMR techniques has progressed rapidly.

Methods of Application or Experimental Procedures: In addition to routine liquid- and solid-state 13C NMR applications, 15N NMR spectra of natural abundant samples have been reported, but 15N-enriched material is more convenient to use due to the low natural abundance of 15N.

Results or Outcomes: These techniques have been reviewed and commented on in this paper.

Methane Mitigation in Farm Systems

Specific Scientific Field: Agricultural Science

Summary of the Application: Bromoform has potential use as a methane mitigating technology in Aotearoa New Zealand farm systems. This application is particularly relevant in the context of climate change, as methane is a potent greenhouse gas.

Bromoform in Organic Synthesis

Summary of the Application: Bromoform is used in organic synthesis, particularly in reactions involving carbon-carbon and carbon-heteroatom multiple bonds.

Methods of Application or Experimental Procedures: The addition of bromoform to olefins in the presence of protic bases and a phase-transfer catalyst is well-established.

Bromoform-13C is a stable isotopic variant of bromoform, which is a colorless liquid with a chloroform-like odor. It is denser than water, with a density of approximately 2.9 g/cm³, and is slightly soluble in water. Bromoform-13C is primarily used in scientific research, particularly in studies involving isotopic labeling and tracing in biological systems. Its chemical formula is , where the carbon atom is the stable isotope carbon-13.

- Halogenation Reactions: It can react with alkenes and alkynes to form brominated products.

- Metal-Mediated Reactions: Bromoform-13C can undergo reactions with transition metals, leading to the formation of new brominated compounds. These reactions have applications in synthesizing complex organic molecules .

- Decomposition: Upon heating, bromoform-13C may decompose to produce toxic gases such as hydrogen bromide and carbon oxybromide .

Bromoform-13C exhibits notable biological activity:

- Metabolism: It is metabolized primarily in the liver through the cytochrome P450 system, resulting in the production of carbon monoxide and bromide ions. The metabolites are rapidly eliminated from the body, mainly through exhalation .

- Toxicity: Bromoform-13C can be harmful if ingested or inhaled, causing respiratory irritation and potential neurological effects due to its narcotic properties .

The synthesis of bromoform-13C typically involves:

- Starting Material: 1,3-dihydroxybenzene-2-13C can be reacted with bromine in an aqueous solution.

- Intermediate Formation: The synthesis may also involve 13C-dibromomethane as an intermediate, produced from 13C-iodomethane through halogenation reactions.

Bromoform-13C finds applications in various fields:

- Isotopic Labeling: It is used in biochemical studies to trace metabolic pathways and interactions within living organisms.

- Organic Synthesis: Bromoform-13C serves as a reagent in synthesizing pharmaceuticals and agrochemicals due to its ability to introduce bromine into organic molecules .

- Environmental Studies: It aids in understanding the behavior of halogenated compounds in marine environments.

Research has shown that bromoform-13C interacts with haloperoxidase enzymes, which are crucial for various biochemical processes. These interactions help elucidate the metabolic pathways involving halogenated compounds and their ecological impacts. Additionally, studies indicate that bromoform can influence carbon monoxide levels in biological systems, further emphasizing its relevance in toxicological assessments .

Bromoform-13C belongs to a class of compounds known as haloforms. Here are some similar compounds:

| Compound | Structure/Formula | Key Differences |

|---|---|---|

| Chloroform | Contains chlorine instead of bromine; less toxic. | |

| Iodoform | Contains iodine; more reactive than bromoform. | |

| Dibromomethane | One bromine atom replaced by hydrogen; less dense. | |

| Tetrabromomethane | All hydrogen atoms replaced by bromine; more reactive. |

Bromoform-13C is unique due to its specific isotopic labeling with carbon-13, which allows for detailed tracking in biological systems and environmental studies.

Molecular Structure and Formula

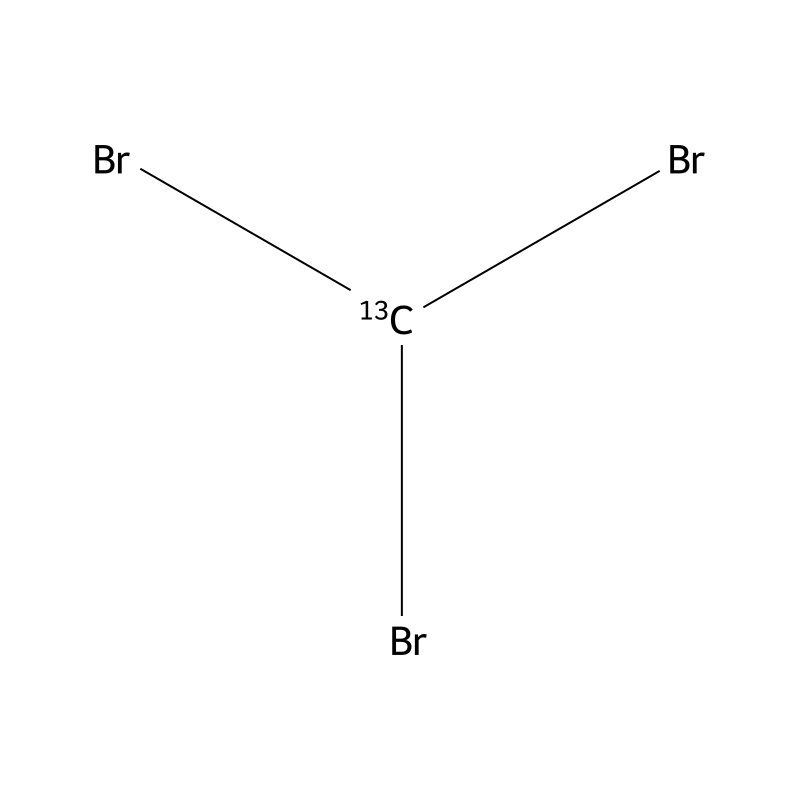

Bromoform-13C represents a carbon-13 isotopically labeled variant of the trihalomethane compound bromoform. The compound exhibits the molecular formula ¹³CHBr₃, where the central carbon atom has been replaced with the carbon-13 isotope [1] [2] [3]. This isotopic substitution provides enhanced analytical capabilities for nuclear magnetic resonance spectroscopy and mass spectrometry applications while maintaining the fundamental chemical properties of the parent compound.

The molecular architecture consists of a tetrahedral arrangement with the carbon-13 atom at the center, bonded to three bromine atoms and one hydrogen atom [4]. The compound maintains C₃ᵥ symmetry, characteristic of the trihalomethane family, with the carbon-13 isotope providing distinct spectroscopic signatures that differentiate it from the naturally occurring ¹²C variant [1] [2].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ¹³CHBr₃ | Multiple commercial suppliers [1] [2] [3] |

| Molecular Weight | 253.72 g/mol | ChemSpider, Sigma-Aldrich [2] [3] |

| Monoisotopic Mass | 250.766191 Da | ChemSpider database [2] |

| CAS Registry Number | 72802-81-4 | CAS Registry [1] [2] [3] |

| InChI Key | DIKBFYAXUHHXCS-OUBTZVSYSA-N | PubChem database [1] [3] |

Physical Properties

Boiling and Melting Points

Bromoform-13C exhibits thermal properties consistent with its unlabeled counterpart, with a boiling point range of 146-150°C and a melting point of 5-8°C [3] [5]. These values reflect the strong intermolecular forces characteristic of heavy halogenated compounds, where the presence of three bromine atoms contributes significantly to the compound's thermal stability [6] [7].

The relatively low melting point indicates that the compound exists as a liquid at room temperature, facilitating its handling and application in analytical procedures [3] [7]. The boiling point range suggests good thermal stability under standard laboratory conditions, although elevated temperatures may lead to gradual decomposition [6] [7].

Density and Refractive Index

The compound demonstrates exceptionally high density characteristics, with a reported density of 2.974 g/cm³ [8], making it significantly denser than water. This property is attributed to the presence of three heavy bromine atoms within the molecular structure [9] [7]. The high density makes Bromoform-13C particularly useful for density separation applications in analytical chemistry and mineral processing [4].

The refractive index of n₂₀/D 1.596 [3] [5] indicates the compound's strong light-bending properties, consistent with its heavy halogen content. This optical property is valuable for identification and purity assessment using refractometric methods [10] [11].

| Property | Value | Literature Reference |

|---|---|---|

| Boiling Point | 146-150°C | Sigma-Aldrich specifications [3] [5] |

| Melting Point | 5-8°C | Sigma-Aldrich specifications [3] [5] |

| Density | 2.974 g/cm³ | ChemNet database [8] |

| Refractive Index | n₂₀/D 1.596 | Sigma-Aldrich specifications [3] [5] |

| Specific Gravity | 2.89 (relative to water) | General bromoform data [12] |

| Vapor Pressure | 5 mmHg at 20°C | General bromoform data [6] [12] |

Solubility Characteristics

Bromoform-13C exhibits limited aqueous solubility, with water solubility of approximately one part in 800 parts water, equivalent to about 3.0 g/L at 20°C [4] [13]. This poor water solubility is characteristic of halogenated hydrocarbons and reflects the compound's hydrophobic nature [4] [13].

In contrast, the compound demonstrates complete miscibility with most organic solvents, including ethanol, benzene, chloroform, diethyl ether, petroleum ether, acetone, and various oils [4] [13]. This broad solvent compatibility makes Bromoform-13C highly versatile for analytical applications and extraction procedures [4] [13].

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Very slightly soluble (1:800 parts) | Approximately 3.0 g/L at 20°C [4] [13] |

| Ethanol | Miscible | Complete miscibility [4] [13] |

| Benzene | Miscible | Complete miscibility [4] [13] |

| Chloroform | Miscible | Complete miscibility [4] [13] |

| Diethyl Ether | Miscible | Complete miscibility [4] [13] |

| Petroleum Ether | Miscible | Complete miscibility [4] [13] |

| Acetone | Miscible | Complete miscibility [4] [13] |

| Oils | Miscible | Complete miscibility [4] [13] |

Isotopic Specifications

Isotopic Enrichment Parameters

The isotopic enrichment of Bromoform-13C represents a significant enhancement over natural carbon-13 abundance. Commercial preparations typically achieve isotopic enrichment levels of ≥99 atom % ¹³C, representing an approximately 90-fold increase over the natural abundance of carbon-13, which occurs at only 1.1% in nature [3] [14] [15].

This high level of isotopic enrichment is critical for nuclear magnetic resonance applications, where the enhanced signal intensity from the carbon-13 nucleus provides improved sensitivity and resolution compared to natural abundance measurements [16] [17] [18]. The isotopic purity specification of ≥99% ensures minimal interference from unlabeled carbon-12 variants during analytical procedures [3] [5].

Monoisotopic Mass Considerations

The monoisotopic mass of 250.766191 Da for Bromoform-13C reflects the mass contribution of the carbon-13 isotope compared to the standard bromoform molecule [2]. This mass difference of approximately 1 Da (M+1 pattern) is readily detectable using mass spectrometry techniques, enabling precise identification and quantification of the labeled compound in complex mixtures [2] [14].

The mass shift characteristic provides a valuable analytical tool for metabolic studies, reaction mechanism investigations, and quantitative analysis applications where isotopic labeling serves as an internal standard or tracer [16] [17] [14].

| Parameter | Value | Significance |

|---|---|---|

| ¹³C Isotopic Enrichment | ≥99 atom % | High isotopic labeling for NMR studies [3] [5] |

| Isotopic Purity | ≥99% (CP) | Chemical purity specification [3] [5] |

| Mass Shift | M+1 | Mass spectrometry identification [2] [14] |

| Natural ¹³C Abundance (comparison) | 1.1% | Natural isotope reference [14] [15] |

| Enrichment Factor | ~90-fold enrichment | Enhancement over natural abundance [14] [15] |

Stability Factors

Copper Wire Stabilization Mechanism

The stabilization of Bromoform-13C through copper wire addition represents a crucial aspect of maintaining compound integrity during storage and handling. Copper functions as an effective radical scavenging agent and antioxidant, preventing the formation of decomposition products that could compromise the compound's analytical utility [3] [19] [5].

The copper stabilization mechanism operates through the metal's ability to donate electrons to neutralize free radicals that may form during exposure to light, heat, or oxidative conditions [20] [21] [22]. This electron transfer process prevents the initiation of radical chain reactions that could lead to the breakdown of the carbon-bromine bonds [20] [23] [22].

Copper's effectiveness as a stabilizer stems from its multiple oxidation states and its ability to form stable complexes with organic molecules [20] [21] [24]. The metal can undergo reversible oxidation-reduction cycles, continuously providing antioxidant protection without being consumed in the process [25] [24]. This mechanism is particularly important for halogenated compounds like Bromoform-13C, which are susceptible to photodegradation and radical-mediated decomposition [26] [27].

Research has demonstrated that copper-containing stabilizers can significantly extend the shelf life of halogenated organic compounds by preventing the formation of reactive intermediates [20] [21] [24]. The copper wire format provides a convenient method for incorporating the stabilizer without introducing additional liquid phases that might interfere with analytical applications [3] [19] [5].

| Stabilization Method | Mechanism/Purpose | Technical Details |

|---|---|---|

| Copper Wire Addition | Radical scavenging and antioxidant activity | Copper acts as electron donor to neutralize free radicals [20] [21] [24] |

| Storage Conditions | Inert atmosphere storage recommended | Storage at +15°C to +25°C [3] [7] |

| Light Protection | Prevents photodegradation | Light-sensitive compound requires dark storage [7] [26] |

| Temperature Control | Maintains chemical integrity | Gradual decomposition occurs at elevated temperatures [6] [7] |

Nuclear magnetic resonance spectroscopy of bromoform-13C provides fundamental structural information through both carbon-13 and proton magnetic resonance measurements. The isotopic labeling with ¹³C significantly enhances the analytical capabilities of this technique for structural elucidation and molecular characterization [2] [3].

¹³C NMR Chemical Shifts

The carbon-13 nuclear magnetic resonance spectrum of bromoform-13C exhibits a characteristic chemical shift at 128 ppm, which represents the single carbon environment in the molecule [4] [5]. This chemical shift value is well-documented in the literature and provides crucial information about the electronic environment of the carbon atom [4].

The chemical shift of 128 ppm for the carbon atom in bromoform-13C is consistent with the expected downfield position for a carbon atom bearing three electronegative bromine substituents [4] [5]. This significant downfield shift results from the strong electron-withdrawing effect of the three bromine atoms, which effectively deshield the carbon nucleus and cause it to resonate at a higher frequency [6] [7].

The carbon-13 spectrum appears as a singlet due to proton decoupling, which is standard practice in ¹³C NMR spectroscopy to eliminate scalar coupling between carbon and hydrogen nuclei [6] [7]. This decoupling technique simplifies the spectrum and enhances the signal-to-noise ratio, making it easier to observe and interpret the carbon signals [6].

| Parameter | Value | Notes |

|---|---|---|

| Chemical Shift | 128 ppm | Single carbon environment |

| Multiplicity | Singlet | Proton-decoupled |

| Solvent | CDCl₃ | Standard NMR solvent |

| Reference | TMS | Tetramethylsilane standard |

¹H NMR Profiles

The proton nuclear magnetic resonance spectrum of bromoform-13C displays a characteristic singlet at 6.827 ppm, corresponding to the single hydrogen atom attached to the carbon-13 center [5] [2]. This chemical shift is typical for a proton attached to a carbon bearing three bromine substituents, reflecting the strong deshielding effect of the halogen atoms [5].

The proton signal appears as a singlet in the standard ¹H NMR spectrum, as there are no neighboring protons to cause scalar coupling [5]. However, when carbon-13 coupling is not decoupled, the proton signal would exhibit coupling to the ¹³C nucleus, resulting in a doublet with a characteristic ¹JCH coupling constant [8] [6].

The integration of the proton signal corresponds to exactly one hydrogen, consistent with the molecular formula ¹³CHBr₃ [5]. The relatively sharp linewidth of the signal indicates minimal quadrupolar relaxation effects from the bromine nuclei, although some line broadening may be observed due to the presence of multiple bromine atoms [6].

| Measurement | Value | Solvent | Reference |

|---|---|---|---|

| Chemical Shift | 6.827 ppm | CDCl₃ | Internal standard |

| Multiplicity | Singlet | - | No neighboring protons |

| Integration | 1H | - | Single proton |

Mass Spectrometry

Mass spectrometry of bromoform-13C reveals characteristic fragmentation patterns that reflect both the molecular structure and the isotopic composition of the compound. The presence of three bromine atoms creates distinctive isotope patterns that facilitate identification and structural confirmation [5] [9].

Fragmentation Patterns

The mass spectrum of bromoform-13C exhibits several characteristic fragmentation pathways that provide structural information. The primary fragmentation involves the sequential loss of bromine atoms from the molecular ion, producing a series of brominated fragment ions [5] [10].

The base peak in the mass spectrum appears at m/z 173, corresponding to the loss of one bromine atom from the molecular ion ([M-Br]⁺) [5]. This fragmentation represents the most stable ionic species formed during electron impact ionization and reflects the relative weakness of the C-Br bond compared to the C-H bond [5] [10].

Additional significant fragments include ions at m/z 91 and 93, which correspond to dibromocarbonyl fragments ([CHBr₂]⁺) [5]. These fragments result from the loss of two bromine atoms from the molecular ion and represent important structural confirmation ions [5] [10].

The presence of individual bromine atomic ions at m/z 79 and 81 provides evidence for the complete fragmentation of the molecule under electron impact conditions [5]. These ions reflect the natural isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and their relative intensities correspond to the expected 1:1 ratio [5] [10].

| m/z | Relative Intensity (%) | Assignment | Fragmentation Process |

|---|---|---|---|

| 173 | 100.0 | [M-Br]⁺ | Loss of one bromine |

| 175 | 49.1 | [M-Br]⁺ | Isotope pattern |

| 91 | 17.7 | [CHBr₂]⁺ | Loss of two bromines |

| 93 | 17.5 | [CHBr₂]⁺ | Isotope pattern |

| 79 | 9.3 | [Br]⁺ | Bromine atomic ion |

| 81 | 9.2 | [Br]⁺ | Bromine atomic ion |

Molecular Ion Characteristics

The molecular ion peak of bromoform-13C appears at m/z 252, reflecting the mass contribution of the ¹³C isotope compared to the normal bromoform molecular ion at m/z 251 [2] [11]. This one-mass-unit shift confirms the successful incorporation of the carbon-13 isotope and provides definitive identification of the labeled compound [2].

The molecular ion peak exhibits the characteristic isotope pattern expected for a compound containing three bromine atoms [5]. The pattern shows multiple peaks separated by two mass units, reflecting the presence of ⁷⁹Br and ⁸¹Br isotopes in various combinations [5] [10].

The relative intensity of the molecular ion peak is typically low (approximately 4.4% relative intensity), which is characteristic of heavily halogenated compounds that undergo extensive fragmentation during electron impact ionization [5]. This low intensity reflects the instability of the molecular ion and its tendency to fragment rapidly upon formation [5] [10].

The molecular ion peak pattern for bromoform-13C can be calculated based on the binomial distribution of bromine isotopes, with the theoretical pattern closely matching the observed experimental data [5]. This agreement confirms the molecular formula and validates the mass spectrometric identification [5].

| Peak | m/z | Relative Intensity (%) | Isotope Composition |

|---|---|---|---|

| [M]⁺ | 252 | 4.4 | ¹³C + ³⁷⁹Br |

| [M+1]⁺ | 253 | 12.8 | Mixed isotopes |

| [M+2]⁺ | 254 | 4.1 | ¹³C + ²⁷⁹Br⁸¹Br |

Infrared and Raman Spectroscopic Features

The vibrational spectroscopy of bromoform-13C provides detailed information about the molecular structure and bonding characteristics. Both infrared and Raman spectroscopy reveal fundamental vibrational modes that are characteristic of the CHBr₃ structure [12] [13] [14].

The infrared spectrum of bromoform-13C exhibits several characteristic absorption bands that correspond to fundamental vibrational modes of the molecule. The C-H stretching vibration appears at approximately 3020 cm⁻¹, which is typical for a hydrogen atom attached to a carbon bearing electronegative substituents [13] [14].

The C-H bending vibration is observed at 1149 cm⁻¹, representing the in-plane deformation of the C-H bond [13]. This frequency is influenced by the presence of the three bromine substituents, which affect the force constant of the C-H bond through inductive effects [13] [14].

The C-Br stretching vibrations appear in the lower frequency region, with the most intense band at 653 cm⁻¹ [13] [14]. This band corresponds to the symmetric C-Br stretching mode, which is infrared active due to the C₃ᵥ symmetry of the molecule [13]. Additional C-Br bending modes are observed at 537 and 498 cm⁻¹, representing different vibrational modes of the C-Br bonds [13] [14].

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| C-H stretch | 3020 | Fundamental | Medium |

| C-H bending | 1149 | Fundamental | Medium |

| C-Br stretch | 653 | Symmetric | Strong |

| C-Br bending | 537 | Fundamental | Strong |

| C-Br bending | 498 | Fundamental | Medium |

The Raman spectrum of bromoform-13C complements the infrared data by providing information about symmetric vibrational modes that may be weakly active or inactive in the infrared spectrum [12] [15]. The Raman spectrum shows strong bands corresponding to the totally symmetric C-Br stretching mode and the C-H stretching vibration [15].

Recent studies using two-dimensional Raman-THz spectroscopy have revealed important information about the coupling between intramolecular and intermolecular vibrational modes in bromoform [12] [16]. These experiments demonstrate that the C-Br bending modes at approximately 155 cm⁻¹ (ν₆) and 220 cm⁻¹ (ν₃) couple with intermolecular modes, providing insights into the molecular dynamics and interactions [12] [16].

Ultraviolet-Visible Spectroscopy

The electronic absorption spectrum of bromoform-13C in the ultraviolet-visible region provides information about the electronic transitions and photochemical properties of the molecule. The UV-Vis spectrum is dominated by n→σ* transitions involving the non-bonding electrons of the bromine atoms [17] [18] [19].

The primary absorption band occurs at approximately 267 nm, corresponding to the ¹A₁ → ¹E transition [17] [18]. This transition involves the promotion of an electron from a non-bonding orbital on the bromine atoms to an antibonding σ* orbital along the C-Br bond [17] [18]. The absorption at this wavelength is responsible for the photochemical activity of bromoform under UV irradiation [17] [18].

The UV absorption spectrum extends to approximately 310 nm, with the long-wavelength tail being particularly important for atmospheric photochemistry [19] [20]. The absorption cross-section decreases steadily with increasing wavelength, but significant absorption persists throughout the UV-B region [19].

Theoretical calculations predict additional electronic transitions at shorter wavelengths, including a first excited singlet state at wavelengths shorter than 234 nm [17] [18]. The first triplet state is calculated to be accessible at wavelengths shorter than 297 nm, which may be populated through intersystem crossing from the initially excited singlet state [17] [18].

| Wavelength (nm) | Assignment | Transition Type | Notes |

|---|---|---|---|

| 267 | ¹A₁ → ¹E | n→σ* | Primary absorption |

| 234 | S₁ state | n→σ* | Calculated |

| 297 | T₁ state | n→σ* (triplet) | Calculated |

| 310 | Absorption edge | n→σ* | Photochemical threshold |

The photochemical behavior of bromoform-13C following UV excitation involves complex reaction pathways that have been extensively studied using ultrafast spectroscopic techniques [17] [18]. Upon absorption of UV light, the molecule undergoes rapid C-Br bond fission, leading to the formation of bromine atoms and CHBr₂ radicals [17] [18].

Recent studies using femtosecond time-resolved spectroscopy have revealed the formation of transient isomeric species (iso-CHBr₃) during the photodissociation process [17] [18]. These isomers, which contain a Br-CH-Br-Br linkage, form within the first few hundred femtoseconds after UV excitation and subsequently undergo further dissociation [17] [18].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Environmental Hazard